An In-depth Technical Guide to 5-Cyano-2,2-difluoro-1,3-benzodioxole (CAS 135132-34-2)
An In-depth Technical Guide to 5-Cyano-2,2-difluoro-1,3-benzodioxole (CAS 135132-34-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 5-Cyano-2,2-difluoro-1,3-benzodioxole, a key intermediate in medicinal chemistry. The information is presented to support research, development, and application of this compound in the pharmaceutical and chemical industries.
Core Physicochemical Properties
5-Cyano-2,2-difluoro-1,3-benzodioxole, also known as 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile, is a solid, halogenated aromatic compound.[1][2] Its core physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 135132-34-2 | [1][3] |
| Molecular Formula | C₈H₃F₂NO₂ | [3] |
| Molecular Weight | 183.11 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 58-62 °C | [1] |
| Boiling Point | Not explicitly available | |
| Solubility | While specific quantitative data is limited, aromatic nitriles generally exhibit some solubility in polar organic solvents. Solubility in water is expected to be low. | [4][5] |
| Density | Not explicitly available for the cyano-derivative. The parent compound, 2,2-Difluoro-1,3-benzodioxole, has a density of 1.308 g/mL. | [6] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 5-Cyano-2,2-difluoro-1,3-benzodioxole. Below are the expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. Due to the electron-withdrawing nature of the cyano and difluorobenzodioxole groups, these protons will be deshielded and appear in the aromatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) typically appears in the range of 110-125 ppm. The quaternary carbon of the CF₂ group will also be present, along with the carbons of the aromatic ring. Due to the fluorine substitution, carbon signals may exhibit splitting (C-F coupling).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected at:
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~2230 cm⁻¹: A sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.[7][8]
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Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the region of 1600-1450 cm⁻¹.
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C-O-C stretching (dioxole ring): Strong absorptions are expected in the fingerprint region.
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C-F stretching: Strong bands associated with the difluoromethyl group will be present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-Cyano-2,2-difluoro-1,3-benzodioxole, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (183.11). Common fragmentation patterns for benzodioxole derivatives involve cleavage of the dioxole ring.[9]
Synthesis and Reactivity
5-Cyano-2,2-difluoro-1,3-benzodioxole is a synthetic intermediate and its preparation is a key step in the synthesis of more complex molecules.
Synthetic Routes
One potential synthetic pathway starts from 2,2-difluoro-1,3-benzodioxole, which can be prepared from catechol. The 2,2-difluoro-1,3-benzodioxole can then be halogenated (e.g., brominated) at the 5-position, followed by a nucleophilic substitution with a cyanide salt, such as copper(I) cyanide, in a Rosenmund-von Braun reaction.
Caption: General synthetic pathway to 5-Cyano-2,2-difluoro-1,3-benzodioxole.
Reactivity
The reactivity of 5-Cyano-2,2-difluoro-1,3-benzodioxole is primarily dictated by the nitrile group and the electron-deficient aromatic ring. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form an amine. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the cyano and difluorobenzodioxole moieties.
Applications in Drug Development
5-Cyano-2,2-difluoro-1,3-benzodioxole is a crucial building block in the synthesis of pharmaceuticals, most notably in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Role in CFTR Modulator Synthesis
This compound is a key intermediate in the synthesis of Lumacaftor , a CFTR corrector used in the treatment of cystic fibrosis in patients with the F508del mutation.[1] The 2,2-difluoro-1,3-benzodioxole moiety is a critical component of the final drug structure, contributing to its efficacy. The synthesis of Lumacaftor involves the coupling of a derivative of 5-Cyano-2,2-difluoro-1,3-benzodioxole with another complex molecular fragment.
Caption: Role of the compound in the drug development workflow for a CFTR modulator.
Safety and Handling
5-Cyano-2,2-difluoro-1,3-benzodioxole is classified as acutely toxic if swallowed (H301) and causes serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
While a specific, validated experimental protocol for the synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole was not found in the provided search results, a general procedure for a related transformation is presented below as a reference.
Reference Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile [3]
This protocol describes the synthesis of a related compound and may serve as a starting point for developing a procedure for the title compound.
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Reaction: To a solution of 2,2-difluoro-5-bromomethyl-1,3-benzodioxole (41.0 g) in absolute alcohol (160 ml) at 60° to 70° C, a hot solution of potassium cyanide (22.1 g, 0.34 mole) in water (30 ml) is added.
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Note: This protocol is for a related compound and would require modification for the synthesis of 5-Cyano-2,2-difluoro-1,3-benzodioxole, likely starting from a 5-halo-2,2-difluoro-1,3-benzodioxole.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for rigorous, experimentally validated data and safety procedures. Researchers should consult primary literature and safety data sheets before conducting any experiments.
References
- 1. Lumacaftor | C24H18F2N2O5 | CID 16678941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]

